5H-Furo[3,2-g][1]benzopyran-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5H-Furo[3,2-g][1]benzopyran-5-ones can be synthesized through various chemical reactions involving chromone and furan derivatives. One common method involves the condensation of chromone with furan under specific conditions to form the furanochromone structure .
Industrial Production Methods: In industrial settings, furanochromones can be produced using callus cultures of plants like Ammi visnaga . The addition of elicitors to these cultures can stimulate the accumulation of furanochromones, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5H-Furo[3,2-g][1]benzopyran-5-ones undergo several types of chemical reactions, including:
Oxidation: 5H-Furo[3,2-g][1]benzopyran-5-ones can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert furanochromones into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the furanochromone structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized furanochromone derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
5H-Furo[3,2-g][1]benzopyran-5-ones have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furanochromones involves their interaction with DNA and various cellular pathways. These compounds can induce apoptosis, autophagy, and cell cycle disorders through their influence on cell signaling systems and transcription factors . Additionally, furanochromones can irreversibly inactivate γ-aminobutyric acid (GABA)-transaminase, increasing the amount of GABA in the synaptic clefts of neurons and the brain .
Comparison with Similar Compounds
5H-Furo[3,2-g][1]benzopyran-5-ones can be compared with other similar compounds, such as furanocoumarins. Both classes of compounds contain a furan ring fused to a benzopyrone system, but they differ in their specific structures and biological activities . Similar compounds include:
Properties
CAS No. |
67777-61-1 |
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Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H6O3/c12-9-2-4-14-11-6-10-7(1-3-13-10)5-8(9)11/h1-6H |
InChI Key |
QBCCGEPNFFWJOU-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C(=O)C=CO3 |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C(=O)C=CO3 |
Synonyms |
5H-furo(3,2-g)(1)benzopyran-5-one FBPO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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